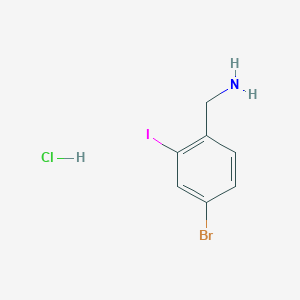

(4-Bromo-2-iodophenyl)methanamine;hydrochloride

CAS No.: 2287344-73-2

Cat. No.: VC5482237

Molecular Formula: C7H8BrClIN

Molecular Weight: 348.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2287344-73-2 |

|---|---|

| Molecular Formula | C7H8BrClIN |

| Molecular Weight | 348.41 |

| IUPAC Name | (4-bromo-2-iodophenyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H7BrIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H |

| Standard InChI Key | HGJGSJRQIUMPTJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)I)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

(4-Bromo-2-iodophenyl)methanamine hydrochloride consists of a benzene ring substituted with bromine at the para position (C4), iodine at the ortho position (C2), and an aminomethyl group (-CH₂NH₂) at the benzylic position. The hydrochloride salt form enhances stability and solubility for laboratory handling . The IUPAC name, (4-bromo-2-iodophenyl)methanamine; hydrochloride, reflects this substitution pattern and salt formation.

Key identifiers include:

-

SMILES: C1=CC(=C(C=C1Br)I)CN.Cl

-

InChI: InChI=1S/C7H7BrIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H

These identifiers enable precise database searches and computational modeling studies.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrClIN |

| Molecular Weight | 348.41 g/mol |

| CAS Registry Number | 2287344-73-2 |

| PubChem CID | 137943442 |

| Hydrogen Bond Donors | 2 (NH₂ and HCl) |

| Hydrogen Bond Acceptors | 3 (N, Cl⁻, I) |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (4-bromo-2-iodophenyl)methanamine hydrochloride involves sequential halogenation and amination steps. A plausible route begins with the iodination of 4-bromotoluene derivatives, followed by nitration and reduction to introduce the amine group. Subsequent hydrochloride salt formation via treatment with HCl yields the final product .

Key reaction steps include:

-

Iodination: Electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst.

-

Nitration: Introduction of a nitro group (-NO₂) at the benzylic position.

-

Reduction: Catalytic hydrogenation or use of reducing agents (e.g., LiAlH₄) to convert the nitro group to -NH₂.

-

Salt Formation: Reaction with hydrochloric acid to stabilize the amine as a hydrochloride salt.

Table 2: Supplier Specifications

| Supplier | Purity (%) | Form | Packaging Options |

|---|---|---|---|

| Enamine | ≥95 | Powder | 1 g, 5 g, 10 g |

| EvitaChem | ≥98 | Crystalline | 250 mg, 1 kg |

Applications in Research and Development

Pharmaceutical Intermediates

The compound’s halogen-rich structure makes it a versatile building block in medicinal chemistry. Bromine and iodine serve as leaving groups in Suzuki-Miyaura and Ullmann coupling reactions, enabling the synthesis of biaryl structures common in kinase inhibitors and antiviral agents . Recent studies explore its utility in generating targeted therapies for oncology, though preclinical data remain proprietary.

Material Science

In organic electronics, the heavy halogen atoms enhance electron-deficient character, potentially improving charge transport in semiconducting polymers. Research into π-conjugated systems incorporating this amine derivative is ongoing, with preliminary results suggesting applications in organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume